4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
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Description
4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H15FO3S and its molecular weight is 318.36. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
- The synthesis and crystalline structure of compounds closely related to 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid have been studied extensively, highlighting their potential in materials science and organic synthesis. For instance, the title compound C12H12FNO3, crystallizes with two independent molecules in the unit, showing significant dihedral angles between the phenyl rings and oxoamine groups, indicating the flexibility in its structural conformation (Nayak et al., 2013).
Proton Exchange Membranes for Fuel Cells
- A novel application involves the development of proton exchange membranes (PEMs) for fuel cells. Comb-shaped poly(arylene ether sulfone)s have been synthesized using components that share structural similarities with the compound , demonstrating high proton conductivity and good properties as polyelectrolyte membrane materials, crucial for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Organic Synthesis and Catalysis
- In organic synthesis, sulfur-containing compounds like this compound exhibit significant biological activities, including antitumor, analgesic, antimicrobial properties, and potential use in anti-stress therapy due to their antioxidant properties. These findings underscore the importance of such compounds in developing new therapeutic agents (Aleksanyan & Hambardzumyan, 2014).
Photophysical Properties and Light-Emitting Materials
- The photophysical properties of iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands have been explored, where compounds similar to this compound serve as ligands, showing potential for application in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and structured emission spectra (Constable et al., 2014).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDELAXGOJWRTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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